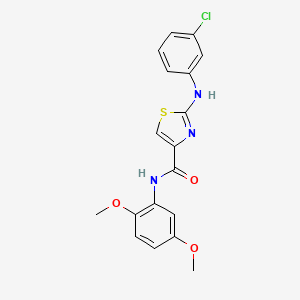
2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound can be described by the following structural formula:
Key features include:
- A thiazole ring which is known for its role in various biological activities.
- A chlorophenyl group which may enhance the compound's interaction with biological targets.
- Dimethoxyphenyl substituents that could influence solubility and bioavailability.
Biological Activity Overview
The biological activities of thiazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings related to its anticancer properties, antimicrobial effects, and other relevant biological activities.
Anticancer Activity
Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound demonstrate IC50 values comparable to established chemotherapeutics like doxorubicin. Specific analogs have shown IC50 values as low as 1.61 µg/mL against HT29 cells, indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism often involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups (like chlorine) has been correlated with enhanced activity due to increased electrophilicity and interaction with cellular targets .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives have been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests .
- Synergistic Effects : Some studies suggest that combining thiazole derivatives with traditional antibiotics can enhance their efficacy, potentially reducing the required dosage and minimizing side effects .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:
- Clinical Trials : A derivative similar to this compound was tested in clinical trials for its anticancer properties. Results indicated a favorable response rate among patients with solid tumors, leading to further investigations into its pharmacokinetics and optimal dosing regimens .
- Preclinical Models : In animal models, administration of thiazole derivatives resulted in significant tumor regression compared to control groups. Histological analysis revealed reduced tumor cell density and increased apoptosis markers in treated groups .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-N-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-13-6-7-16(25-2)14(9-13)21-17(23)15-10-26-18(22-15)20-12-5-3-4-11(19)8-12/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSCSKPDUZBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














